![molecular formula C20H19N3O2 B12919630 7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one CAS No. 113943-13-8](/img/structure/B12919630.png)
7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one is an organic compound that belongs to the class of chromeno-pyrazoles This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring, and a diethylamino group attached to the chromene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution using diethylamine.
Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate product with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It serves as a fluorescent probe for studying biological processes and imaging applications.
Wirkmechanismus
The mechanism of action of 7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory applications or DNA in anticancer studies.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
- 7-(Diethylamino)-3-formylcoumarin
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one is unique due to its fused chromene-pyrazole structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
113943-13-8 |
|---|---|
Molekularformel |
C20H19N3O2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
7-(diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C20H19N3O2/c1-3-22(4-2)16-11-10-14-12-17-19(25-18(14)13-16)21-23(20(17)24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
UYAYYXRMFDUGAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=CC=CC=C4)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



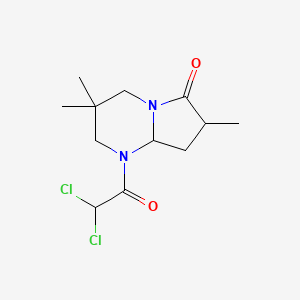

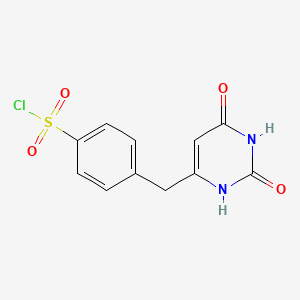
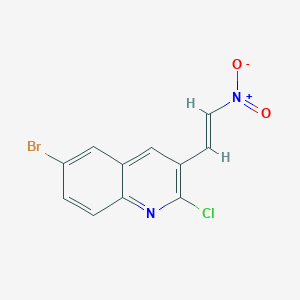

![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)
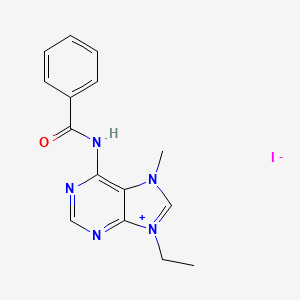
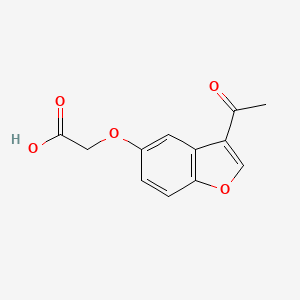
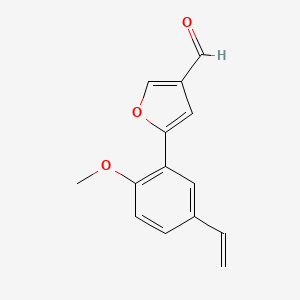
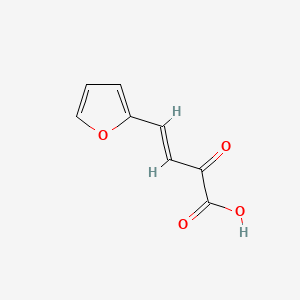
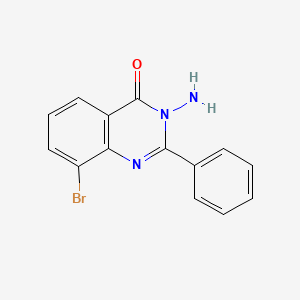

![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
